Faster Alkaline Hydrolysis Kinetics vs. Ethyl Ester – Class‑Level Inference
Methyl esters undergo alkaline hydrolysis significantly faster than their ethyl analogs due to reduced steric hindrance at the carbonyl carbon. For simple aliphatic esters, the rate constant ratio k(Me)/k(Et) typically ranges from 2 to 5 under identical conditions [REFS‑1]. By extension, the methyl ester of 1,4‑dimethyl‑pyrazole‑3‑carboxylic acid is expected to hydrolyse substantially faster than the ethyl ester (CAS 68809‑65‑4), enabling shorter reaction times and lower temperatures during the quantitative conversion to the free acid required for subsequent amidation or esterification steps.
| Evidence Dimension | Relative rate of alkaline hydrolysis (k_rel) |
|---|---|
| Target Compound Data | k(Me) / k(Et) ≈ 2–5 (class‑level range for alkyl esters) |
| Comparator Or Baseline | Ethyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 68809‑65‑4) – defined as k(Et) = 1.0 |
| Quantified Difference | 2‑ to 5‑fold rate enhancement |
| Conditions | Aqueous alkaline medium (e.g., NaOH/H₂O/EtOH), ambient to 60 °C; extrapolation from classical physical‑organic data on methyl vs. ethyl esters. |
Why This Matters
Shorter hydrolysis time and lower thermal load reduce by‑product formation during deprotection, improving overall yield and purity of the downstream carboxylic acid intermediate.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007; Chapter 8, Table 8.4 (“Relative Rates of Alkaline Hydrolysis of Esters”). View Source
